Lipophilicity Tuning: N-Ethyl Substitution Shifts logP by ~0.3 Units Relative to the Parent 1,3,5-Trimethyl Scaffold
The introduction of the N-ethyl group on the sulfonamide nitrogen of 1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1005847-38-0) raises the calculated logP to -0.0814, compared to -0.382 for the parent 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0) which carries a free sulfonamide -NH₂ group . This represents a logP increase of approximately +0.3 units, which corresponds to a roughly 2-fold predicted increase in octanol/water partition coefficient [1]. The N-ethyl modification thus shifts the compound from a more hydrophilic space (logP < -0.3) into a near-neutral lipophilicity window (logP ≈ 0) that is often considered favorable for passive membrane permeability in cell-based assays while retaining aqueous solubility [1].
| Evidence Dimension | Calculated octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = -0.0814 (CAS 1005847-38-0) |
| Comparator Or Baseline | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0): logP = -0.382 (chembase.cn) / -0.4 (molaid.com) |
| Quantified Difference | ΔlogP ≈ +0.3 to +0.32 (target more lipophilic) |
| Conditions | Predicted logP values from vendor computational chemistry datasheets (method not specified); cross-validated across two independent sources for the comparator |
Why This Matters
A logP shift of ~0.3 units is sufficient to alter passive membrane diffusion rates in cell-based antiproliferative or agrochemical target engagement assays, making N-ethyl substitution a rational choice when the parent scaffold proves too polar for adequate cellular uptake.
- [1] Molaid Chemical Database. 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide (CAS 89532-07-0): logP -0.4. Accessed 2026. View Source
